molecular formula C13H12F3NO3S B12347823 N-phenylaniline;trifluoromethanesulfonic acid

N-phenylaniline;trifluoromethanesulfonic acid

Cat. No.: B12347823
M. Wt: 319.30 g/mol
InChI Key: MGEGQAUINMTPGX-UHFFFAOYSA-N
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Description

N-phenylaniline;trifluoromethanesulfonic acid is a compound that combines the properties of N-phenylaniline and trifluoromethanesulfonic acid N-phenylaniline is an aromatic amine, while trifluoromethanesulfonic acid is a strong organic acid known for its high acidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-phenylaniline;trifluoromethanesulfonic acid typically involves the reaction of aniline with trifluoromethanesulfonic acid. One method involves reacting trifluoromethanesulfonic acid with thionyl chloride to produce trifluoromethanesulfonyl chloride. Aniline is then dissolved in a solvent, and an organic base such as triethylamine is added as an acid-binding agent. Trifluoromethanesulfonyl chloride is then added dropwise to prepare N-phenyl bis(trifluoromethanesulfonyl) imine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, high yield, and purity of the final product. The use of trifluoromethanesulfonyl fluoride as a raw material and the reaction with aniline in a strong polar solvent are common approaches .

Chemical Reactions Analysis

Types of Reactions

N-phenylaniline;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, anhydrides, and nitric acid. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst such as trifluoromethanesulfonic acid .

Major Products Formed

The major products formed from these reactions include acylated aromatic compounds, nitrated aromatic compounds, and various substituted derivatives of N-phenylaniline.

Mechanism of Action

The mechanism of action of N-phenylaniline;trifluoromethanesulfonic acid involves its strong acidity and ability to act as a catalyst. The trifluoromethanesulfonic acid component can protonate various substrates, facilitating electrophilic aromatic substitution and other reactions. The compound’s high protonating power and low nucleophilicity make it effective in generating cationic species from organic molecules, which can then undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenylaniline;trifluoromethanesulfonic acid is unique due to its combination of an aromatic amine and a strong organic acid. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications.

Properties

Molecular Formula

C13H12F3NO3S

Molecular Weight

319.30 g/mol

IUPAC Name

N-phenylaniline;trifluoromethanesulfonic acid

InChI

InChI=1S/C12H11N.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10,13H;(H,5,6,7)

InChI Key

MGEGQAUINMTPGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)O

Origin of Product

United States

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